1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide
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Overview
Description
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a triazole moiety
Preparation Methods
The synthesis of 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized by reacting trichloromethyl-pyridine with a trifluoromethyl-containing building block.
Introduction of the Triazole Moiety: The triazole ring is introduced through a cyclo-condensation reaction involving azides and alkynes.
Chemical Reactions Analysis
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyridine and triazole rings facilitate binding to target proteins. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a triazole moiety. Similar compounds include:
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound also features a trifluoromethyl-pyridine structure but differs in its additional functional groups and applications.
2-chloro-5-(trifluoromethyl)pyridine: This compound is a simpler derivative used as a building block in various chemical syntheses.
2,3-dichloro-5-(trifluoromethyl)pyridine: Another similar compound used in the production of crop-protection products.
Properties
Molecular Formula |
C10H8ClF3N6O |
---|---|
Molecular Weight |
320.66 g/mol |
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N'-hydroxytriazole-4-carboximidamide |
InChI |
InChI=1S/C10H8ClF3N6O/c11-6-1-5(10(12,13)14)2-16-7(6)3-20-4-8(17-19-20)9(15)18-21/h1-2,4,21H,3H2,(H2,15,18) |
InChI Key |
ZEBMZJGIKSEIOZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)CN2C=C(N=N2)/C(=N\O)/N)C(F)(F)F |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=NO)N)C(F)(F)F |
Origin of Product |
United States |
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